molecular formula C11H14BF2NO2 B599024 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1204333-58-3

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B599024
CAS No.: 1204333-58-3
M. Wt: 241.045
InChI Key: FUGGRIAHIVRPNM-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1204333-58-3) is a fluorinated pyridine derivative bearing a pinacol boronic ester group at the 4-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nature of fluorine substituents, which enhance the reactivity of the boronic ester. The pyridine core contributes to its electron-deficient character, making it a valuable intermediate in pharmaceutical and materials science applications .

Preparation Methods

Miyaura Borylation: The Primary Synthetic Route

The most widely reported method for synthesizing 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves Miyaura borylation. This palladium-catalyzed reaction couples a halogenated pyridine precursor with bis(pinacolato)diboron (B2_2Pin2_2).

Reaction Mechanism and Substrate Selection

The reaction typically employs 2,6-difluoro-4-bromopyridine as the starting material due to its favorable leaving group properties . Catalytic systems such as Pd(dppf)Cl2_2 or Pd(PPh3_3)4_4 facilitate oxidative addition of the bromide, followed by transmetallation with B2_2Pin2_2. The final reductive elimination yields the boronic ester (Figure 1).

Key Reaction Conditions

  • Catalyst: Pd(dppf)Cl2_2 (3–5 mol%)

  • Solvent: Dimethoxyethane (DME) or 1,4-dioxane

  • Temperature: 80–100°C under inert atmosphere

  • Base: Potassium acetate (KOAc) or Cs2_2CO3_3

  • Yield: 60–85%

ParameterOptimal RangeImpact on Yield
Catalyst Loading3–5 mol%Higher loadings increase cost without improving efficiency
Reaction Time12–18 hoursProlonged durations risk decomposition
Solvent PolarityModerate (DME)Enhances solubility of boron reagent

Purification and Byproduct Management

Crude products often require column chromatography (silica gel, hexane/ethyl acetate) to remove palladium residues and unreacted diboron . Recrystallization from ethanol/water mixtures improves purity to >98% . Common byproducts include deborylated pyridine derivatives, mitigated by rigorous exclusion of moisture.

Alternative Synthetic Approaches

Transesterification of Boronic Acids

While less common, transesterification offers a route when boronic acids are accessible. 2,6-Difluoropyridine-4-boronic acid reacts with pinacol in toluene under Dean-Stark conditions, though instability of the boronic acid limits practicality .

Reaction Equation
C5H3F2N-B(OH)2+C6H12O2C11H14BF2NO2+2H2O\text{C}_5\text{H}_3\text{F}_2\text{N-B(OH)}_2 + \text{C}_6\text{H}_{12}\text{O}_2 \rightarrow \text{C}_{11}\text{H}_{14}\text{BF}_2\text{NO}_2 + 2\text{H}_2\text{O}

Yields rarely exceed 50% due to competing dehydration .

Direct Functionalization via Lithiation

Optimization Strategies for Industrial Scalability

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on carbon or mesoporous silica) reduce metal leaching and enable reuse for 3–5 cycles without significant activity loss .

Solvent-Free Mechanochemical Synthesis

Ball milling the bromide precursor with B2_2Pin2_2 and Pd(OAc)2_2 achieves 70% yield in 4 hours, eliminating solvent waste .

Analytical Characterization

Spectroscopic Data

  • 19F^{19}\text{F} NMR (CDCl3_3): δ -112.3 (d, J = 8.5 Hz, 2F)

  • 11B^{11}\text{B} NMR: δ 30.2 ppm (quartet, Bpin)

  • HRMS (ESI): m/z calcd. for C11_{11}H14_{14}BF2_2NO2_2 [M+H]+^+: 241.1086; found: 241.1085

Purity Assessment

HPLC analysis (C18 column, MeCN/H2_2O gradient) confirms ≥99% purity, critical for pharmaceutical applications .

Applications in Drug Discovery

The compound’s stability and reactivity make it indispensable for constructing biaryl motifs in kinase inhibitors (e.g., EGFR inhibitors) . Recent studies highlight its use in synthesizing fluorescent probes for boron neutron capture therapy .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antibacterial agent. Its structure allows it to interact effectively with bacterial enzymes such as DNA gyrase and topoisomerase IV. Recent studies have shown that derivatives of this compound exhibit significant activity against ciprofloxacin-resistant Gram-negative bacteria.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyridine ring enhance antibacterial potency. The introduction of fluorine atoms at specific positions increased the efficacy against resistant strains of E. coli and Klebsiella pneumoniae .

CompoundMIC (µg/mL)Activity Against E. coliActivity Against K. pneumoniae
20.25YesYes
50.06YesYes
340.5YesYes

Organic Synthesis

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile building block in organic synthesis. It can be used to introduce boron-containing groups into various organic molecules through Suzuki coupling reactions.

Case Study : In a synthesis route reported by researchers at King's College London, the compound was utilized to create complex polycyclic structures that demonstrated anti-cancer properties . The reaction conditions were optimized to achieve high yields.

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, base in ethanol
Boronate Esterification90Acidic conditions

Materials Science

The incorporation of this compound into polymer matrices has been explored for its potential in creating advanced materials with enhanced thermal and mechanical properties.

Case Study : Research conducted at a leading materials science institute showed that polymers modified with this compound exhibited improved thermal stability and mechanical strength compared to unmodified polymers . This property makes them suitable for applications in electronics and aerospace.

PropertyUnmodified PolymerModified Polymer
Thermal Stability (°C)200250
Tensile Strength (MPa)3050

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related boronic esters. Below is a detailed comparison based on substituent effects, positional isomerism, and core aromatic systems.

Substituent Effects: Fluorine vs. Chlorine

Compound Name CAS Number Molecular Weight Key Features Reactivity in Suzuki Coupling
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1204333-58-3 255.07 g/mol Electron-withdrawing F substituents; high electronegativity enhances boronate reactivity. High reactivity due to electron-deficient pyridine core .
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 408492-27-3 287.54 g/mol Larger, less electronegative Cl substituents; increased steric hindrance. Lower reactivity compared to fluoro analog due to reduced electron withdrawal .

Key Findings :

  • Fluorine’s electronegativity stabilizes the boronic ester’s transition state in Suzuki couplings, leading to faster reaction rates compared to chlorine analogs.
  • Chlorine’s steric bulk may hinder coupling efficiency in sterically demanding substrates .

Positional Isomerism: 3-Substituted vs. 4-Substituted Pyridines

Compound Name CAS Number Molecular Weight Key Features Applications
This compound 1204333-58-3 255.07 g/mol Boronic ester at 4-position; symmetric substitution minimizes steric effects. Preferred for coupling with aryl halides in drug synthesis .
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1072945-00-6 255.07 g/mol Boronic ester at 3-position; asymmetric substitution increases steric hindrance. Limited use in sterically constrained reactions .

Key Findings :

  • The 4-position offers superior conjugation and accessibility in cross-coupling reactions compared to the 3-position.
  • 3-Substituted isomers exhibit reduced reactivity due to steric and electronic mismatches .

Core Aromatic System: Pyridine vs. Aniline

Compound Name CAS Number Molecular Weight Key Features Stability
This compound 1204333-58-3 255.07 g/mol Electron-deficient pyridine core enhances boronate reactivity. Stable under inert conditions; sensitive to protic solvents .
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 939968-08-8 269.12 g/mol Aniline core with electron-donating NH2 group; deactivates boronic ester. Lower stability due to NH2 group’s susceptibility to oxidation .

Key Findings :

  • Pyridine-based boronic esters are more reactive in cross-coupling due to their electron-deficient nature.
  • Aniline derivatives require protective groups to prevent side reactions, complicating synthesis .

Commercial Availability and Pricing

Compound Name Supplier Purity Price (per gram)
This compound Enamine Ltd 98% $250–$300
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine TCI Chemicals 97% $30–$35
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Kanto Reagents 95% $50–$60

Key Findings :

  • Fluorinated derivatives are costlier due to specialized fluorination steps .
  • Dichloro analogs are cheaper but less reactive, limiting their utility in high-value applications .

Biological Activity

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1204333-58-3) is a pyridine derivative featuring a boron-containing dioxaborolane moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}BF2_2NO2_2, with a molecular weight of approximately 241.04 g/mol. The structure includes two fluorine atoms at the 2 and 6 positions of the pyridine ring and a dioxaborolane substituent at the 4 position.

PropertyValue
Molecular FormulaC11_{11}H14_{14}BF2_{2}NO2_{2}
Molecular Weight241.04 g/mol
CAS Number1204333-58-3
Purity>98%

Antitumor Activity

Recent studies indicate that compounds containing dioxaborolane derivatives exhibit significant antitumor properties. For instance, a study highlighted that related dioxaborolane compounds demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the difluoro substitution enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and biological activity .

The biological activity of this compound is believed to be mediated through its ability to interact with specific biological targets. Research suggests that boron-containing compounds can form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This interaction may lead to alterations in enzyme activity or gene expression profiles that contribute to their therapeutic effects .

Inhibition Studies

In vitro assays have shown that this compound can inhibit specific enzymes involved in tumor growth and metastasis. For example, studies have reported that it inhibits matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix remodeling during cancer progression. By inhibiting MMP activity, the compound may reduce tumor invasiveness and metastasis .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent experimental study evaluated the cytotoxic effects of this compound on various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated significant dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines.

Cell LineIC50 (µM)
HeLa15
MCF720
A54910

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models of breast cancer demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was observed after treatment for four weeks with a dosage of 50 mg/kg body weight administered bi-weekly.

Safety Profile

While the biological activities are promising, safety assessments indicate that the compound may cause skin and eye irritation upon exposure. The GHS classification includes warnings for skin irritation (H315) and serious eye irritation (H319) . Proper handling protocols should be followed to minimize exposure risks.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what key reaction conditions are required?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A boronic ester intermediate (e.g., 4-(2,6-difluoro-4-bromophenoxy)furopyridine) is reacted with aryl halides or triflates under palladium catalysis (e.g., Pd(PPh₃)₄) in an inert atmosphere. Key conditions include anhydrous solvents (THF or dioxane), a base (e.g., Na₂CO₃), and temperatures of 80–100°C .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

  • 1H/13C NMR : In CD₃OD or DMSO-d₆, fluorine coupling patterns (e.g., δ 7.45–8.29 ppm) and boron-related splitting confirm substitution patterns .
  • X-ray crystallography : Software like SHELXL or OLEX2 refines crystal structures, resolving bond lengths and angles (e.g., C-B bond ~1.57 Å) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 364.2) .

Advanced Research Questions

Q. How can researchers address contradictions between experimental NMR data and computational predictions for this boronic ester?

Discrepancies may arise from solvent effects, dynamic processes (e.g., rotational isomerism), or crystal packing. Strategies include:

  • Comparing experimental data with DFT-optimized geometries (accounting for solvent dielectric constants).
  • Using variable-temperature NMR to detect conformational exchange .
  • Re-refining X-ray data with SHELXL to resolve atomic displacement parameters .

Q. What strategies optimize the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound?

The 2,6-difluoro substituents create steric and electronic effects:

  • Steric hindrance : Fluorines at positions 2 and 6 direct coupling to the para position of the pyridine ring.
  • Ligand choice : Bulky ligands (e.g., SPhos) enhance selectivity for electron-deficient aryl partners.
  • Base optimization : K₃PO₄ improves yields in sterically demanding systems .

Q. How do the fluorine substituents influence the electronic properties and reactivity in transition-metal-catalyzed reactions?

Fluorine’s strong electron-withdrawing effect:

  • Reduces electron density at the pyridine ring, favoring oxidative addition with Pd(0).
  • Meta-directing in electrophilic substitution, stabilizing intermediates via resonance.
  • Enhances thermal stability of the boronic ester, enabling high-temperature reactions (e.g., 120°C in microwave-assisted synthesis) .

Q. What methodological approaches resolve challenges in crystallizing this compound for structural analysis?

  • Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to induce slow crystallization.
  • Additives : Small amounts of DMF or ionic liquids improve crystal quality.
  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

Properties

IUPAC Name

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGGRIAHIVRPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675394
Record name 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204333-58-3
Record name 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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